2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methoxybenzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methoxybenzoate is a chemical compound that features a pyrrolidine-2,5-dione ring and a benzoate ester group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methoxybenzoate typically involves the esterification of 2-bromo-6-methoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide can be used under reflux conditions.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride may be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Ester hydrolysis: The major products are 2-bromo-6-methoxybenzoic acid and 2,5-dioxopyrrolidin-1-ol.
Oxidation and reduction: Products vary based on the specific redox reaction performed.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methoxybenzoate has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Biological studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrrolidine-2,5-dione ring is known to interact with voltage-gated sodium channels and calcium channels, which can modulate neuronal activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl methyl benzoate
- 2,5-Dioxopyrrolidin-1-yl 2-chloro-6-methoxybenzoate
- 2,5-Dioxopyrrolidin-1-yl 2-bromo-4-methoxybenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-methoxybenzoate is unique due to the presence of both a bromine atom and a methoxy group on the benzoate ring. This combination allows for specific reactivity patterns and potential biological activities that are distinct from its analogs.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c1-18-8-4-2-3-7(13)11(8)12(17)19-14-9(15)5-6-10(14)16/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCAHLXRJPYUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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